N-(4,4,6,9-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)formamide
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Overview
Description
N-(4,4,6,9-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)formamide is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4,6,9-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)formamide typically involves multi-step organic reactions. One common route includes the formation of the pyrroloquinoline core followed by the introduction of the formamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the formamide group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4,4,6,9-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)formamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(4,4,6,9-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)formamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable radical used in oxidation reactions.
4-Oxo-2,2,6,6-tetramethylpiperidinooxy (TEMPONE): A derivative of TEMPO with similar applications.
Uniqueness: N-(4,4,6,9-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)formamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-(5,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-yl)formamide |
InChI |
InChI=1S/C16H18N2O2/c1-9-5-6-11-10(2)7-16(3,4)18-14(11)12(9)13(15(18)20)17-8-19/h5-8,13H,1-4H3,(H,17,19) |
InChI Key |
VSEYOEGYIBVCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=O)N3C2=C(C=C1)C(=CC3(C)C)C)NC=O |
Origin of Product |
United States |
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